2-(trans-4-Aminocyclohexyl)acetonitrile
Overview
Description
2-(trans-4-Aminocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H15N2. It is a derivative of cyclohexane, featuring an amino group and a nitrile group attached to the cyclohexane ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-Aminocyclohexyl)acetonitrile typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone reacts with hydrogen cyanide to form cyclohexylacetone nitrile.
Amination: Cyclohexylacetone nitrile undergoes amination with ammonia to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often produced in an inert atmosphere at room temperature to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-(trans-4-Aminocyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(trans-4-Aminocyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(trans-4-Aminocyclohexyl)ethanol
- 2-(trans-4-Aminocyclohexyl)acetaldehyde
- 2-(trans-4-Aminocyclohexyl)acetic acid
Uniqueness
2-(trans-4-Aminocyclohexyl)acetonitrile is unique due to its specific combination of an amino group and a nitrile group on the cyclohexane ring. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
2-(4-aminocyclohexyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWURNOMGMOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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